Cgp 44099 mechanism of action
Cgp 44099 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of CGP 44099 (Teniposide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP 44099, chemically identified as 4'-demethylepipodophyllotoxin-thenylidene-glucoside, is a semi-synthetic derivative of podophyllotoxin. It is more commonly known as Teniposide (or VM-26). This document provides a comprehensive overview of the molecular mechanism of action of Teniposide, detailing its interaction with cellular machinery, the resultant signaling cascades, and its effects on cell fate. The information is compiled from various preclinical and clinical studies to serve as a technical resource for the scientific community.
Core Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action of Teniposide is the inhibition of DNA topoisomerase II.[1][2][3] Topoisomerase II is a critical enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands.
Teniposide exerts its cytotoxic effects by stabilizing the covalent intermediate complex formed between topoisomerase II and DNA.[1] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[1][3] The presence of these persistent DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that have a higher dependency on topoisomerase II activity.[4]
Signaling Pathways
The cellular response to Teniposide-induced DNA damage involves several signaling pathways, primarily culminating in apoptosis.
DNA Damage Response and Cell Cycle Arrest
The accumulation of double-strand DNA breaks activates DNA damage response (DDR) pathways. This leads to the arrest of the cell cycle, predominantly in the late S and G2 phases, preventing the cell from entering mitosis with damaged DNA.[2][3] One study on oral squamous cell carcinoma cells (Tca8113) demonstrated that low concentrations of Teniposide (0.15 mg/l) led to a significant arrest in the G2/M phase, while higher concentrations (5.0 mg/l) resulted in S phase arrest.[5]
Apoptotic Pathways
Teniposide-induced apoptosis is a key component of its anticancer activity. The pathways leading to apoptosis can be multifaceted:
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p53-Dependent Pathway: The tumor suppressor protein p53 can be activated in response to DNA damage.[1] Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic cascade.
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Protein Kinase C (PKC) Involvement: Studies in mouse thymocytes suggest that Teniposide-induced apoptosis may involve a protein kinase C (PKC)-like enzyme.[6] This pathway appears to be independent of increases in intracellular calcium.[6]
Quantitative Data
The cytotoxic and antiproliferative effects of Teniposide have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting differential sensitivities.
| Cell Line | Cancer Type | IC50 | Incubation Time | Assay |
| Tca8113 | Human Tongue Squamous Cell Carcinoma | 0.35 mg/L | 72 hours | MTT |
| A549 | Human Lung Carcinoma | 15.8 nM | 72 hours | MTT |
| A549 | Human Lung Carcinoma | 8.2 µM | 48 hours | MTT |
| CWR22R | Human Prostate Carcinoma | 0.082 µM | 96 hours | Propidium Iodide-based |
| GLC4 | Human Small Cell Lung Carcinoma | 0.48 µM | Continuous | MTT |
| GLC4 | Human Small Cell Lung Carcinoma | 2.8 µM | 2 hours | MTT |
| Primary Glioma Cells (high miR-181b) | Human Glioma | 1.3 ± 0.34 µg/mL | Not Specified | Not Specified |
| Glioma Cells (MDM2 suppression) | Human Glioma | 2.90 ± 0.35 µg/mL | Not Specified | Not Specified |
Data sourced from MedChemExpress and a study on oral squamous cell carcinoma.[5][7]
A Phase I clinical trial investigating a 72-hour continuous infusion of Teniposide in patients with recurrent leukemia, lymphoma, or neuroblastoma revealed a correlation between systemic exposure and clinical response.[8]
| Patient Response | Mean Steady State Concentration (Css) | Mean Clearance (CI) |
| Responders | 15.2 mg/L | 12.1 mL/min/m² |
| Non-responders | 6.2 mg/L | 21.3 mL/min/m² |
Data from a Phase I clinical trial.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize the mechanism of action of Teniposide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a range of concentrations of Teniposide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
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Cell Treatment: Culture cells in 6-well plates and treat with Teniposide at various concentrations for a defined period (e.g., 24, 48, 72 hours).
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Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect by centrifugation.
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Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently and fix overnight at -20°C.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
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Incubation: Incubate for 30 minutes at 37°C in the dark.
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Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
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Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Treatment: Treat cells with Teniposide as described for the cell cycle analysis.
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Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
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Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
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Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
CGP 44099 (Teniposide) is a potent topoisomerase II inhibitor that induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. Its efficacy has been demonstrated in a variety of preclinical models and in the clinical setting, particularly in pediatric acute lymphoblastic leukemia. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and development of this and similar compounds in oncology. The elucidation of the specific downstream signaling pathways, particularly the interplay between the p53 and PKC-like pathways, remains an area for future investigation to potentially identify biomarkers for patient stratification and develop combination therapies.
References
- 1. What is the mechanism of Teniposide? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of epipodophyllotoxin-induced thymocyte apoptosis: possible role of a novel Ca(2+)-independent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical pharmacodynamics of continuous infusion teniposide: systemic exposure as a determinant of response in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
